molecular formula C6Cl7N B073996 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine CAS No. 1134-04-9

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

Cat. No. B073996
CAS RN: 1134-04-9
M. Wt: 334.2 g/mol
InChI Key: YMBFWRZKTZICHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated pyridines typically involves starting materials such as pyridine, undergoing chlorination, reduction, and hydrolysis processes. A specific example includes the synthesis of 3,5,6-trichloro-2-pyridinol, highlighting the methodology that might be similar for synthesizing "2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine" (Wang Gong-ying, 2005).

Molecular Structure Analysis

For compounds closely related to "2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine," crystallography studies reveal complex molecular structures that are often stabilized by intermolecular interactions, such as hydrogen bonding. These interactions significantly influence the crystal packing and properties of the material, as seen in various chlorinated pyridine derivatives (Kamini Kapoor et al., 2011).

Chemical Reactions and Properties

Chlorinated pyridines participate in a variety of chemical reactions, including nucleophilic substitutions, where the chlorine atoms or the trichloromethyl group can be replaced by other functional groups under the action of nucleophiles. This reactivity is crucial for further functionalization and application of these compounds in various fields (A. M. Sipyagin et al., 1994).

Scientific Research Applications

  • Organic Synthesis

    • Pentachloropyridine is used as a building block in the synthesis of chemically relevant organic compounds .
    • The methods of application involve various synthetic approaches and the use of pentachloropyridine into heterocyclic compounds, as well as other organic derivatives derived from pentachloropyridine .
    • The outcomes include the synthesis of mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .
  • Preparation of Highly Substituted Pyridine Derivatives

    • This is a specific application in the field of organic chemistry .
    • The method involves the reaction of corresponding C-, N-, S-, P-, and O-centered nucleophiles as well as bidentate nucleophiles with pentachloropyridine .
    • The outcome is the preparation of highly substituted pyridine derivatives .
  • Synthesis of Dibenzofurans via Oxidative Cyclization

    • This is an application in the field of organic chemistry .
    • The method involves the formation of a nanocomposite with multi-walled carbon nanotubes (MWCNTs) on a graphite electrode for nicotinamide adenine dinucleotide (NADH) oxidation .
    • The outcome is the synthesis of dibenzofurans .
  • Synthesis of Active Agrochemical and Pharmaceutical Ingredients

    • Trifluoromethylpyridines, which can be synthesized from similar compounds, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • The method involves the synthesis of trifluoromethylpyridines and their derivatives, which are used in the agrochemical and pharmaceutical industries .
    • The outcomes include the protection of crops from pests and the development of pharmaceutical and veterinary products .
  • Anticancer Agent

    • 3,5-Dichloro-2,4-dimethoxy-6-(trichloromethyl)pyridine, which can be prepared from 2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine and an alkali metal methoxide, is an anticancer agent .
    • This compound is especially useful for the treatment of leukemias, lymphomas, mammary carcinomas, and ovarian sarcomas .
  • Production of Pesticides

    • 2,3,5,6-tetrachloro pyridine (symtet) is used as a key intermediate to produce Chlorpyrifos (an insecticide) and Triclopyr (a herbicide) .
    • The method involves the use of Pyridine as a starting material, which is produced captively .
    • The outcome is the production of effective pesticides .
  • Synthesis of Trifluoromethylpyridines

    • Trifluoromethylpyridines, which can be synthesized from similar compounds, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
    • The method involves the synthesis of trifluoromethylpyridines and their derivatives .
    • The outcomes include the protection of crops from pests and the development of pharmaceutical and veterinary products .
  • Production of Crop-Protection Products

    • 2,3-Dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
    • Various methods of synthesizing 2,3,5-DCTF have been reported .
    • The outcome is the production of effective crop-protection products .
  • Production of Insecticides and Herbicides

    • 2,3,5,6-Tetrachloro pyridine (symtet) is the key advanced intermediate to produce Chlorpyrifos (an insecticide) and Triclopyr (a herbicide) .
    • The method involves the use of Pyridine as a starting material, which is produced captively .
    • The outcome is the production of effective pesticides .

Safety And Hazards

Safety data sheets suggest that in case of exposure, move the victim into fresh air, give oxygen if breathing is difficult, and give artificial respiration if not breathing . In case of skin contact, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2,3,4,5-tetrachloro-6-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl7N/c7-1-2(8)4(6(11,12)13)14-5(10)3(1)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBFWRZKTZICHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044781
Record name 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

CAS RN

1134-04-9
Record name 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,3,4,5-tetrachloro-6-(trichloromethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,3,4,5-tetrachloro-6-(trichloromethyl)-
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Record name 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6-tetrachloro-2-(trichloromethyl)pyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Summarizing Example 1, starting with fifty grams of a mixture rich in 3,4,5-trichloro-2-trichloromethyl pyridine, the analysis of which is set forth in Table One, and which contained 3% by weight ferric chloride, its chlorination with 70 grams per hour of chlorine, sparged into a 250 ml glass reactor at 200° C. for 5 hours, resulted in a product the analysis of which is set forth in Table One. As will be noted, a molar yield in excess of 65% of 3,4,5,6-tetrachloro-2-trichloromethyl pyridine based on 3,4,5-trichloro-2-trichloromethyl pyridine conversion was obtained.
[Compound]
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ferric chloride
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Synthesis routes and methods II

Procedure details

Fifty grams of a mixture respectively containing about 32% 3,4,5-trichloro and about 64% 3,4,5,6-tetrachloro-2-trichloromethyl pyridine on a molar basis were charged to an electrically heated 250 ml glass batch chlorination reactor. 11/2 grams of anhydrous ferric chloride powder was charged to the reactor and chlorine at 70 grams/hour was sparged into the reactor through a bottom discharging sparger and the temperature adjusted to 200° C. The flow of chlorine was controlled so that at least a 50% excess of chlorine was present in the vent from the reactor. The reaction was allowed to proceed for 5 hours at which time the optimum yield of 3,4,5,6-tetrachloro-2-trichloromethyl pyridine was obtained at about a 94 molar percent conversion of the 3,4,5-trichloro-2-trichloromethyl pyridine. The main other product produced was pentachloropyridine. The reactor contents were then transferred to a vacuum distillation product recovery section where the lower boiling chlorinated pyridine compounds such as pentachloropyridine were separated from the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine. The molar yield of 3,4,5,6 -tetrachloro-2-trichloromethyl pyridine was greater than 65% based on the reacted 3,4,5-trichloro-2-trichloromethyl pyridine. Another separation method involved hydrolyzing the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine resultant mixture in concentrated sulfuric acid, for example, then a chlorinated solvent such as methylene chloride, chloroform, or perchloroethylene can be used to separate the pentachloropyridine from the resultant product of the 3,4,5,6-tetrachloro-2-trichloromethyl pyridine hydrolysis, i.e. 3,4,5,6-tetrachloro picolinic acid
[Compound]
Name
mixture
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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[Compound]
Name
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Quantity
2 g
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JD Walker, S Dimitrov… - QSAR & Combinatorial …, 2003 - Wiley Online Library
There are opportunities to use data developed for High Production Volume (HPV) chemicals to save chemical testing resources for non‐HPV chemicals. First, data being developed for …
Number of citations: 14 onlinelibrary.wiley.com
TN Brown, F Wania - Environmental Science & Technology, 2008 - ACS Publications
A large and ever-increasing number of chemicals are used in commerce, and researchers and regulators have struggled to ascertain that these chemicals do not threaten human health …
Number of citations: 201 pubs.acs.org
D Lerche, PB Sørensen… - Journal of chemical …, 2003 - ACS Publications
The application of partial order theory and Hasse diagram technique in environmental science is getting increasing attention. One of the latest developments in the field of Hasse …
Number of citations: 70 pubs.acs.org
D Muir, X Zhang, CA de Wit, K Vorkamp… - Emerging Contaminants, 2019 - Elsevier
In the past 12 years several studies have screened lists of thousands of chemicals available in the industrial chemical inventories of the European Union, the USA and Canada with the …
Number of citations: 40 www.sciencedirect.com
S Rayne, K Forest - Nature Precedings, 2010 - nature.com
The large number of historical and current organic chemicals in commerce, and the ability of these compounds to make their way from industrial to remote regions, has resulted in …
Number of citations: 4 www.nature.com
TN Brown - 2012 - library-archives.canada.ca
In this thesis, topics in chemical hazard and risk assessment are explored through the use of multimedia mass balance models and high-throughput chemical property …
Number of citations: 1 library-archives.canada.ca
D AS, OW HEALING
Number of citations: 2

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